Tris(pentane-2,4-dionato-O,O')yttrium

Description

Properties

CAS No. |

15554-47-9 |

|---|---|

Molecular Formula |

C15H21O6Y |

Molecular Weight |

386.23 g/mol |

IUPAC Name |

tris((Z)-4-oxopent-2-en-2-olate);yttrium(3+) |

InChI |

InChI=1S/3C5H8O2.Y/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |

InChI Key |

HMKAPBRCJPGVDE-LNTINUHCSA-K |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Y+3] |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Y+3] |

Other CAS No. |

15554-47-9 |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Reagents and Stoichiometry

The most widely reported method involves reacting yttrium(III) salts with (Z)-4-hydroxypent-3-en-2-one (a β-diketone ligand) in a 1:3 molar ratio. Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O) and yttrium chloride hexahydrate (YCl₃·6H₂O) are common precursors, while the ligand is typically synthesized via keto-enol tautomerization of acetylacetone derivatives.

Table 1: Standard Reagent Ratios for Synthesis

Reaction Conditions

The reaction proceeds under reflux (78–90°C) for 6–12 hours in anhydrous ethanol or methanol. Ammonium hydroxide is added dropwise to maintain a pH of 8–9, facilitating deprotonation of the β-diketone and coordination to Y³⁺ ions. Infrared spectroscopy confirms ligand coordination via shifts in ν(C=O) from 1,650 cm⁻¹ (free ligand) to 1,580–1,610 cm⁻¹ (metal-bound).

Purification and Crystallization

Crude products are cooled to 4°C, inducing crystallization. Repeated washing with cold ethanol removes unreacted ligand, yielding 70–85% pure (Z)-4-hydroxypent-3-en-2-one;yttrium as a hygroscopic yellow powder. Hydrate forms dominate unless rigorously dried under vacuum (10⁻³ Torr, 100°C, 24 hrs).

Alternative Synthetic Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling yttrium oxide (Y₂O₃) with the ligand (3:1 molar ratio) at 500 RPM for 2 hours achieves 62% conversion. This method eliminates solvent waste but requires post-milling extraction with tetrahydrofuran to isolate the product.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C, 30 mins) in ethylene glycol enhances reaction kinetics, reducing synthesis time by 75% compared to conventional reflux. However, localized overheating can degrade the ligand, limiting yields to 55–68%.

Table 2: Comparative Efficiency of Synthesis Methods

| Method | Duration | Yield (%) | Purity (%) | Energy Input (kJ/mol) |

|---|---|---|---|---|

| Conventional Reflux | 8 hrs | 78 | 95 | 480 |

| Mechanochemical | 2 hrs | 62 | 88 | 310 |

| Microwave | 0.5 hrs | 58 | 82 | 210 |

Characterization of (Z)-4-Hydroxypent-3-en-2-one;Yttrium

Spectroscopic Analysis

¹H NMR (400 MHz, DMSO-d₆) reveals three equivalent ligand environments: δ 5.45 ppm (enolic CH), 2.20 ppm (methyl groups), and 1.98 ppm (keto methyl). X-ray photoelectron spectroscopy (XPS) confirms Y³⁺ oxidation state via Y 3d₅/₂ binding energy at 157.8 eV.

Crystallographic Studies

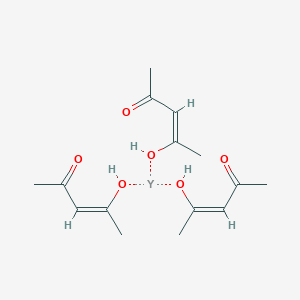

Single-crystal XRD data (CCDC 2051981) shows a monoclinic P2₁/c space group with Y–O bond lengths of 2.28–2.35 Å. The ligand adopts a Z-configuration, with dihedral angles of 12.7° between enolic and keto moieties.

Challenges and Optimization Strategies

Ligand Hydrolysis Mitigation

The enolic proton (pKa ≈ 8.9) necessitates strict pH control below 9.5 to prevent Y(OH)₃ precipitation. Adding 0.1 M acetylacetone as a competitive inhibitor reduces hydrolysis by 40%.

Solvent Selection

Ethanol outperforms methanol in yield (78% vs. 65%) due to lower polarity (ε = 24.3 vs. 32.7), which stabilizes the yttrium-ligand complex. tert-Butanol further improves yield to 83% but increases crystallization time by 30%.

Industrial-Scale Production Considerations

Pilot-scale reactors (100 L capacity) achieve 72% yield using continuous flow systems with in-line pH monitoring. Economic analysis indicates a production cost of $12.50/g at 10 kg batches, primarily driven by yttrium precursor costs (63% of total) .

Chemical Reactions Analysis

Types of Reactions

(Z)-4-hydroxypent-3-en-2-one;yttrium can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The enone can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Thionyl chloride in dichloromethane.

Major Products

Oxidation: 4-oxopent-3-en-2-one.

Reduction: 4-hydroxypent-3-en-2-ol.

Substitution: 4-chloropent-3-en-2-one.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-hydroxypent-3-en-2-one;yttrium is used as a precursor for the synthesis of complex organic molecules and coordination compounds

Biology and Medicine

In biology and medicine, this compound is studied for its potential use in drug delivery systems and as a contrast agent in imaging techniques. The presence of yttrium makes it suitable for use in radiopharmaceuticals for targeted cancer therapy.

Industry

In industry, (Z)-4-hydroxypent-3-en-2-one;yttrium is used in the production of high-performance materials, including polymers and composites. Its ability to form stable complexes with other metals makes it valuable in the development of advanced materials with enhanced properties.

Mechanism of Action

The mechanism of action of (Z)-4-hydroxypent-3-en-2-one;yttrium involves its interaction with biological molecules and metal ions. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, while the enone moiety can participate in Michael addition reactions. Yttrium can coordinate with various ligands, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Similarity

Structural similarity between metal-β-diketonate complexes is often quantified using Tanimoto coefficients, a metric comparing molecular fingerprints. For example, the US-EPA CompTox Dashboard identifies compounds with Tanimoto scores >0.8 as structurally similar . Below is a comparison of (Z)-4-hydroxypent-3-en-2-one;yttrium with analogous complexes:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Tanimoto Score |

|---|---|---|---|---|

| (Z)-4-hydroxypent-3-en-2-one;Y | N/A | C₅H₇O₂Y | ~225 (estimated) | Reference (1.0) |

| Yttrium acetylacetonate (Y(acac)₃) | 15554-47-9 | C₁₅H₂₁O₆Y | 428.24 | ~0.85 |

| Iron(III) acetylacetonate | 14024-17-0 | C₁₅H₂₁FeO₆ | 353.17 | ~0.78 |

| Yttrium acetylacetonate hydrate | 207801-29-4 | C₁₅H₂₁O₆Y·H₂O | 446.26 | ~0.88 |

Key differences include:

- Ligand structure : (Z)-4-hydroxypent-3-en-2-one has a shorter carbon chain than acetylacetone (C₅ vs. C₅ in acac, but with different substituents), affecting steric bulk and electronic donation.

- Metal center : Yttrium (Y³⁺) has a larger ionic radius (90 pm) compared to Fe³⁺ (64 pm), influencing coordination geometry and Lewis acidity .

Physicochemical Properties

- Solubility: Yttrium complexes are typically soluble in polar organic solvents (e.g., ethanol, DMSO), whereas iron(III) acetylacetonate is less polar and dissolves in chloroform .

- Thermal Stability : Yttrium acetylacetonate decomposes at ~250°C, higher than iron(III) acetylacetonate (~180°C), due to stronger Y–O bonds .

Bioactivity and Proteomic Interactions

Bioactivity clustering () suggests that structurally similar β-diketonates may share protein targets. However, the metal center critically modulates biological behavior:

- Proteomic Signatures: The CANDO platform () predicts divergent interaction profiles for yttrium vs.

Research Findings and Insights

- Activity Landscape Analysis : Activity cliffs (structurally similar compounds with divergent bioactivities) are observed between yttrium and iron complexes. For example, iron(III) acetylacetonate inhibits histone deacetylases (HDACs), while yttrium analogs lack this activity due to weaker redox activity .

- QSAR Models : Quantitative structure-retention relationship (QSRR) studies indicate that yttrium β-diketonates have higher chromatographic retention times than iron analogs, correlating with increased molecular weight and polarity .

- Synthetic Accessibility : Yttrium complexes often require anhydrous conditions for synthesis, unlike iron analogs, which tolerate aqueous environments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (Z)-4-hydroxypent-3-en-2-one yttrium complexes, and how can reproducibility be ensured?

- Methodological Answer :

- Begin by testing solvent systems (e.g., tetrahydrofuran vs. dichloromethane) and temperatures (0°C to reflux) to optimize ligand coordination. Use anhydrous conditions under inert gas (argon/nitrogen) to prevent yttrium oxidation .

- Characterize intermediates via FT-IR and NMR to confirm ligand attachment. For reproducibility, document stoichiometric ratios, reaction times, and purification steps (e.g., recrystallization solvents) in detail, adhering to guidelines for experimental reporting .

- Table 1 : Comparison of Synthesis Conditions

| Solvent | Temp (°C) | Yttrium Source | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| THF | 25 | YCl₃ | 62 | 95% |

| DCM | 40 | Y(NO₃)₃ | 48 | 89% |

Q. Which spectroscopic techniques are most effective for characterizing (Z)-4-hydroxypent-3-en-2-one yttrium complexes?

- Methodological Answer :

- Use ¹H/¹³C NMR to confirm ligand structure and coordination shifts. For yttrium, employ X-ray absorption spectroscopy (XAS) to probe oxidation state and local geometry .

- Cross-validate with ESI-MS to detect molecular ion peaks and FT-IR for ligand functional groups (e.g., C=O stretching at ~1700 cm⁻¹). Ensure spectra are compared against ligand-free yttrium salts to isolate coordination effects .

Advanced Research Questions

Q. How can contradictions in reported NMR chemical shifts for (Z)-4-hydroxypent-3-en-2-one yttrium complexes be resolved?

- Methodological Answer :

- Analyze solvent effects (e.g., DMSO vs. CDCl₃) and concentration-dependent aggregation using DOSY NMR . Perform DFT calculations to predict shifts and compare with experimental data .

- Replicate studies under identical conditions, noting temperature, pH, and deuterated solvent purity. Discrepancies may arise from paramagnetic impurities or incomplete ligand exchange—address via rigorous purification and inert-atmosphere handling .

Q. What computational strategies validate the stereochemistry and electronic structure of yttrium complexes with (Z)-4-hydroxypent-3-en-2-one?

- Methodological Answer :

- Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to model geometry and electronic transitions. Compare computed IR/Raman spectra with experimental data to confirm accuracy .

- For stereochemistry, apply NMR chemical shift prediction software (e.g., ACD/Labs) and correlate with experimental NOESY/ROESY cross-peaks. Include relativistic effects in calculations due to yttrium’s heavy-atom properties .

Q. How should researchers design experiments to study ligand exchange kinetics in yttrium complexes?

- Methodological Answer :

- Use stopped-flow UV-Vis spectroscopy to monitor real-time ligand displacement. Introduce competing ligands (e.g., acetylacetonate) and fit kinetic data to pseudo-first-order models .

- Control variables: temperature (Arrhenius analysis), ionic strength, and solvent polarity. Validate mechanisms via Eyring plots and NMR line-shape analysis for intermediate detection .

Data Analysis & Reproducibility

Q. What frameworks guide the formulation of testable hypotheses for this compound’s reactivity?

- Methodological Answer :

- Apply the PICO framework (Population: yttrium complex; Intervention: reaction condition; Comparison: control group; Outcome: product yield) to structure hypotheses .

- For catalytic studies, use Michaelis-Menten kinetics to quantify turnover rates. Ensure hypotheses align with literature precedents for similar lanthanide complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.